3-Bromo-4-methylpent-3-en-2-ol
Description
3-Bromo-4-methylpent-3-en-2-ol (IUPAC name: 3-bromo-4-methyl-3-penten-2-ol) is a brominated aliphatic alcohol with the molecular formula C₆H₁₁BrO and an average molecular mass of 179.057 g/mol . Its structure features a hydroxyl group at position 2, a bromine atom at position 3, and a methyl substituent at position 4 on a pentenol backbone. It is registered under CAS RN 247228-72-4 and ChemSpider ID 28580452. This molecule is of interest in synthetic organic chemistry due to its reactive sites (bromine, double bond, and hydroxyl group), which enable participation in substitution, addition, or elimination reactions.
Properties
CAS No. |
247228-72-4 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
3-bromo-4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h5,8H,1-3H3 |
InChI Key |
SZAGXWBOMWMFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpent-3-en-2-ol typically involves the bromination of 4-methylpent-3-en-2-ol. This reaction can be carried out using bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of 3-bromo-4-methylpentan-2-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-bromo-4-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-methylpent-3-en-2-ol finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Alcohols
Aliphatic Brominated Alcohols
3-Bromo-2-(bromomethyl)-1-propanol (CAS RN 106023-63-6)
- Molecular formula : C₄H₈Br₂O
- Molecular weight : 247.83 g/mol (calculated)
- Key differences: Contains two bromine atoms (vs. Shorter carbon chain (C4 vs. C6) and lacks a double bond, reducing opportunities for conjugated reactions. Limited data in regulatory databases (e.g., ECHA, eChemPortal), though commercial suppliers exist .
General Trends in Aliphatic Bromoalcohols
- Reactivity : The presence of a double bond in 3-bromo-4-methylpent-3-en-2-ol enhances its susceptibility to electrophilic additions (e.g., hydrohalogenation) compared to saturated analogs.
- Physical properties : Bromine content correlates with higher boiling points and densities. For example, the dibromo derivative (C₄H₈Br₂O) has a higher molecular weight (247.83 vs. 179.06) but lower solubility in polar solvents due to increased hydrophobicity.
Aromatic Brominated Alcohols
2-Bromo-3'-chloro-5'-fluorobenzhydrol
- Molecular formula : C₁₃H₉BrClFOH (estimated)
- Structure : Features an aromatic benzhydrol backbone with bromine, chlorine, and fluorine substituents .
- Multiple halogens increase steric hindrance and alter electronic properties (e.g., electron-withdrawing effects), influencing reactivity in cross-coupling reactions .
3-(3-{4'-Bromo-[1,1'-biphenyl]-4-yl}-3-oxo-1-phenylpropyl)-4-hydroxychromen-2-one
- Molecular formula : C₃₀H₂₁BrO₄
- Structure : A coumarin derivative with a brominated biphenyl group.
- Key differences :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Bromine Atoms | Key Features |
|---|---|---|---|---|---|
| This compound | C₆H₁₁BrO | 179.06 | Aliphatic | 1 | Double bond, hydroxyl, methyl branch |
| 3-Bromo-2-(bromomethyl)-1-propanol | C₄H₈Br₂O | 247.83 | Aliphatic | 2 | Dibromo, saturated chain |
| 2-Bromo-3'-chloro-5'-fluorobenzhydrol | C₁₃H₉BrClFOH | ~335.47 | Aromatic | 1 | Aromatic, multi-halogenated |
| 4-Acetamido-3-bromoacetophenone | C₉H₈BrNO₂ | 258.08 | Aromatic | 1 | Acetamido, ketone functionality |
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